3-Bromo-1H-indazol-4-amina

Descripción general

Descripción

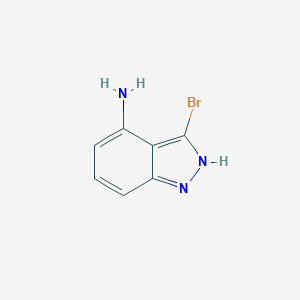

3-Bromo-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the third position and an amino group at the fourth position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Aplicaciones Científicas De Investigación

3-Bromo-1H-indazol-4-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: It is utilized in the development of agrochemicals, dyes, and materials science.

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .

Mode of Action

3-Bromo-1H-indazol-4-amine interacts with its target by binding effectively with the hinge region of the tyrosine kinase receptor . This interaction results in the inhibition of the receptor’s activity, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the tyrosine kinase receptor affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and cell cycle control . The downstream effects of these changes can lead to the inhibition of cell growth, particularly in neoplastic cell lines .

Result of Action

The result of 3-Bromo-1H-indazol-4-amine’s action is the inhibition of cell growth. This has been observed in many neoplastic cell lines, where the compound was found to cause a block in the G0–G1 phase of the cell cycle . This makes 3-Bromo-1H-indazol-4-amine a potential candidate for antitumor therapy .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives, which 3-Bromo-1H-indazol-4-amine is a part of, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

While specific cellular effects of 3-Bromo-1H-indazol-4-amine are not yet fully known, indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . It’s plausible that 3-Bromo-1H-indazol-4-amine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-4-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of 3-Bromo-1H-indazol-4-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-1H-indazol-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium thiolate, primary or secondary amines, and alkoxides in polar aprotic solvents.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or nitric acid.

Reduction Reactions: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

Substitution Products: Thiol-substituted indazoles, amino-substituted indazoles, and alkoxy-substituted indazoles.

Oxidation Products: Nitroso-indazoles and nitro-indazoles.

Reduction Products: Hydrazine derivatives of indazoles.

Comparación Con Compuestos Similares

1H-indazole-3-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.

3-Bromo-1H-indazole: Lacks the amino group, affecting its potential for hydrogen bonding and reactivity.

4-Amino-1H-indazole: Lacks the bromine atom, which may influence its electronic properties and reactivity.

Uniqueness: 3-Bromo-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives with varied biological activities.

Actividad Biológica

3-Bromo-1H-indazol-4-amine is an indazole derivative that has attracted attention due to its potential biological activities, particularly in the field of cancer research and as an antiviral agent. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in therapeutic applications.

- Molecular Formula : C7H6BrN

- Molecular Weight : 212.05 g/mol

- CAS Number : 885521-25-5

Synthesis of 3-Bromo-1H-Indazol-4-amine

The synthesis of 3-bromo-1H-indazol-4-amine typically involves the bromination of indazole derivatives. A common method includes the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate, leading to the formation of the indazole ring followed by bromination at the appropriate position. This method has been optimized to yield high purity and good overall yields without extensive purification processes .

Antitumor Activity

Recent studies have demonstrated that indazole derivatives, including 3-bromo-1H-indazol-4-amine, exhibit significant antitumor activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 (CML) | 5.15 | High (HEK-293: 33.2 µM) |

| A549 (Lung) | Not specified | - |

| PC-3 (Prostate) | Not specified | - |

| Hep-G2 (Liver) | Not specified | - |

The compound was shown to induce apoptosis and affect cell cycle progression, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 signaling pathway .

The mechanism underlying the anticancer effects of 3-bromo-1H-indazol-4-amine appears to involve:

- Inhibition of Bcl2 Family Proteins : This leads to increased apoptosis in cancer cells.

- Modulation of p53/MDM2 Pathway : The compound may restore p53 function by disrupting its interaction with MDM2, a negative regulator .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the indazole ring can significantly alter biological activity. For example:

- Substituents at the C-5 position can enhance or diminish potency against specific cancer cell lines.

- The presence of halogens (e.g., bromine or chlorine) has been shown to influence both solubility and biological activity.

These findings suggest that careful structural modifications can lead to more potent derivatives with improved selectivity for cancerous cells over normal cells .

Case Studies and Applications

Case Study 1: Anticancer Screening

A series of indazole derivatives were synthesized and screened for their anticancer properties using MTT assays against K562 and other cell lines. Among these, 3-bromo-1H-indazol-4-amine showed promising results, suggesting its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Antiviral Potential

Preliminary investigations into the antiviral properties of indazole derivatives have also been reported, particularly their potential as inhibitors in HIV replication pathways. The structural features that contribute to this activity are currently under investigation, emphasizing the need for further research in this area .

Propiedades

IUPAC Name |

3-bromo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVLRQMJKZIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646252 | |

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-25-5 | |

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.